3,5-Difluorobenzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147300-09-2 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies of 3,5 Difluorobenzene 1,2 Diol and Its Structural Analogues
Synthetic Approaches from Difluorinated Benzene (B151609) Precursors
A logical approach to the synthesis of 3,5-Difluorobenzene-1,2-diol involves the introduction of hydroxyl groups onto a pre-existing difluorinated benzene core. This strategy leverages commercially available starting materials and established aromatic substitution reactions.
Derivatization of 1,3-Difluorobenzene (B1663923) and Related Systems
The synthesis commencing from 1,3-difluorobenzene is a multi-step process that typically involves an initial functionalization to introduce a directing group, followed by the sequential introduction of the two hydroxyl moieties. A plausible pathway involves the initial conversion of 1,3-difluorobenzene to a more reactive intermediate, such as 3,5-difluorobromobenzene.
A patented method describes the synthesis of 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene. This involves a bromine-lithium exchange followed by reaction with a borate (B1201080) ester and subsequent oxidation. google.com The resulting 3,5-difluorophenol is a key intermediate which then requires a second hydroxylation, specifically at the ortho position, to yield the target this compound. Research on the aromatic hydroxylation of fluorophenols indicates that this transformation can be achieved, with enzymatic methods showing particular promise for regioselective ortho-hydroxylation. researchgate.net
Table 1: Proposed Synthetic Route from 1,3-Difluorobenzene
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Bromination | Br₂, FeBr₃ | 3,5-Difluorobromobenzene |
| 2 | Borylation | n-BuLi, B(OR)₃ | 3,5-Difluorophenylboronic acid |
| 3 | Oxidation | H₂O₂ | 3,5-Difluorophenol |
| 4 | Ortho-hydroxylation | Phenol (B47542) hydroxylase | This compound |
Transformation of 3,5-Difluorobenzaldehyde and its Derivatives
An alternative strategy begins with the commercially available 3,5-difluorobenzaldehyde. A key transformation in this route is the Baeyer-Villiger oxidation, which converts the aldehyde functionality into a formate (B1220265) ester, which is then hydrolyzed to the corresponding phenol. The Baeyer-Villiger oxidation is a well-established reaction that involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. wikipedia.orgorganic-chemistry.orgsynarchive.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed as oxidants. sigmaaldrich.com
The enzymatic Baeyer-Villiger oxidation of fluorinated benzaldehydes has also been reported, offering a milder and more selective alternative to chemical methods. wur.nl Once 3,5-difluorophenol is obtained, the subsequent ortho-hydroxylation, as described in the previous section, is required to complete the synthesis of this compound.
Table 2: Synthesis via 3,5-Difluorobenzaldehyde
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | 3,5-Difluorophenyl formate |
| 2 | Hydrolysis | NaOH, then H₃O⁺ | 3,5-Difluorophenol |
| 3 | Ortho-hydroxylation | Phenol hydroxylase | This compound |
Functionalization Strategies for Catechol Frameworks
An alternative to building the molecule from a difluorinated precursor is to introduce the fluorine atoms directly onto a catechol scaffold. This approach can be more atom-economical but requires careful control of regioselectivity.
Deoxyfluorination Protocols for Catechol Hydroxyl Groups
While seemingly counterintuitive to the synthesis of a diol, deoxyfluorination reactions highlight the reactivity of the catechol hydroxyl groups. These methods typically involve the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with a fluoride (B91410) source. Although the primary application of these methods is the synthesis of fluorophenols from catechols, the underlying principles of activating the catechol ring are relevant. For instance, the synthesis of difluoroaryldioxoles from catechols using bromine trifluoride (BrF₃) demonstrates a method of functionalizing both hydroxyl groups simultaneously.
Regioselective Fluorination Techniques in Aromatic Systems
The direct regioselective fluorination of catechol to introduce two fluorine atoms at the 3 and 5 positions is a significant challenge due to the activating nature of the hydroxyl groups, which can lead to a mixture of products and potential oxidation of the catechol ring. However, research into the synthesis of fluorinated catechol derivatives has explored the use of specific fluorinating agents to control the position of fluorination. One such approach involves the use of silver(I) fluoride (AgF) as a fluorinating agent for catechol derivatives, which has been presented in scientific conferences. researchgate.net The precise conditions and substrate scope for achieving 3,5-difluorination via this method would require further investigation.
Green Chemistry and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of synthesizing this compound, several green chemistry principles can be applied.
The use of enzymatic catalysis, as mentioned for the ortho-hydroxylation of 3,5-difluorophenol and the Baeyer-Villiger oxidation of 3,5-difluorobenzaldehyde, is a key green strategy. researchgate.netwur.nl Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents.
Furthermore, the development of synthetic routes that utilize water as a solvent is a significant step towards sustainability. Research has shown that certain reactions involving catechol derivatives can be performed in water, minimizing the reliance on volatile organic compounds. rsc.org The direct hydroxylation of benzene derivatives using environmentally friendly oxidants like hydrogen peroxide is another area of active research that could lead to greener synthetic pathways for fluorinated catechols. mdpi.comnih.gov The principles of atom economy, which aim to maximize the incorporation of starting material atoms into the final product, would favor the direct fluorination of catechol over multi-step syntheses starting from difluorinated benzenes, provided that high selectivity can be achieved.
Catalytic Methods in the Synthesis of Fluorinated Diols
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies for fluorinated compounds, including fluorinated diols, is of considerable interest. Catalytic methods, particularly those employing enzymes, offer a highly selective and environmentally benign approach to the synthesis of these valuable molecules. This section focuses on the use of Rieske non-heme iron-dependent oxygenases for the synthesis of fluorinated diols, with a specific emphasis on the conceptual synthesis of this compound and its structural analogs.
Rieske non-heme iron-dependent oxygenases are a class of enzymes found in bacteria that catalyze the cis-dihydroxylation of a wide variety of aromatic compounds. These enzymes are multi-component systems that utilize molecular oxygen and electrons from NAD(P)H to introduce two hydroxyl groups onto an aromatic ring with high regio- and stereoselectivity. One of the most extensively studied Rieske dioxygenases is toluene (B28343) dioxygenase (TDO) from Pseudomonas putida.
The general reaction catalyzed by these dioxygenases on a substituted benzene involves the formation of a cis-dihydrodiol, a versatile chiral intermediate. This biocatalytic approach has been successfully applied to various halogenated benzenes, demonstrating the broad substrate scope of these enzymes.
While direct experimental data on the biotransformation of 1,3-difluorobenzene to this compound is not extensively reported in publicly available literature, the known reactivity of toluene dioxygenase towards other fluorinated aromatic compounds provides a strong basis for predicting its synthetic utility in this context. For instance, studies on the biotransformation of a structurally related compound, 2,2-difluoro-1,3-benzodioxole, by Pseudomonas putida F1 have shown that toluene dioxygenase can effectively catalyze the dihydroxylation of a difluorinated aromatic ring to yield the corresponding cis-dihydrodiol. Furthermore, it has been observed that polyfluorinated compounds, such as 1,2,4-trifluorobenzene, can induce the expression of toluene dioxygenase and subsequently undergo metabolism, indicating a productive interaction between the enzyme and fluorinated substrates.
Based on these findings, a proposed catalytic synthesis of a fluorinated diol from 1,3-difluorobenzene would involve the use of a whole-cell biocatalyst, such as a recombinant strain of Escherichia coli or Pseudomonas putida expressing a Rieske dioxygenase like TDO. The reaction would proceed via a cis-dihydroxylation of the aromatic ring. The regioselectivity of the hydroxylation would be directed by the fluorine substituents. Subsequent acid-catalyzed dehydration or enzymatic dehydrogenation of the intermediate cis-dihydrodiol would yield the final product, this compound.
The following table summarizes representative findings from the literature on the biotransformation of fluorinated aromatic compounds using Rieske dioxygenases, illustrating the potential of this catalytic method for the synthesis of fluorinated diols.
| Substrate | Biocatalyst | Key Findings | Reference(s) |
| 2,2-Difluoro-1,3-benzodioxole | Pseudomonas putida F1 (expressing Toluene Dioxygenase) | Oxidation to the corresponding DFBD-4,5-dihydrodiol was observed. | |
| 1,2,4-Trifluorobenzene | Pseudomonas putida F1 (expressing Toluene Dioxygenase) | Caused significant induction of the toluene dioxygenase enzyme system and was shown to undergo metabolism. | |
| Fluorinated Benzoates | Engineered Toluene Dioxygenase Variants | Variants showed greatly increased activity for the cis-dihydroxylation of benzoates, demonstrating the potential for enzyme engineering to improve catalytic efficiency for fluorinated substrates. |
This biocatalytic approach offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and the avoidance of hazardous reagents. The ability to engineer these enzymes further expands their substrate scope and catalytic efficiency, making them a powerful tool for the synthesis of complex fluorinated molecules like this compound and its analogs.
Reactivity and Reaction Mechanisms of 3,5 Difluorobenzene 1,2 Diol
Influence of Fluorine Substituents on Aromatic Reactivity
The interplay between the inductive and resonance effects of the fluorine substituents governs the electron density distribution and, consequently, the reactivity of the aromatic core.
Fluorine, like other halogens, exhibits a dual electronic nature. It possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which removes electron density from the ring through the sigma bond framework. quora.comcardiff.ac.uk Simultaneously, it has lone pairs of electrons that can be donated to the aromatic π-system, resulting in a positive resonance effect (+R). quora.com
The acidity of phenolic hydroxyl groups is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing substituents on the aromatic ring stabilize the negative charge of the phenoxide ion, thereby increasing the acidity of the parent phenol (B47542). youtube.com
The two fluorine atoms in 3,5-Difluorobenzene-1,2-diol exert a strong inductive electron-withdrawing effect, which effectively delocalizes and stabilizes the negative charge on the oxygen atoms of the conjugate base. This results in a significant increase in the acidity of the hydroxyl groups compared to unsubstituted phenol or catechol. For instance, the pKa of phenol is approximately 9.9-10.0, while 2-fluorophenol (B130384) is more acidic with a pKa of 8.7, demonstrating the acid-strengthening effect of a single fluorine atom. quora.comyoutube.com A predicted pKa value for the related compound 3-fluorocatechol (B141901) is 8.54, suggesting an even greater acidity than monofluorinated phenols. chemicalbook.com The presence of a second fluorine atom in the 3,5-difluoro isomer is expected to lower the pKa even further.
| Compound | pKa Value | Reference |
|---|---|---|
| Phenol | ~10.0 | quora.com |
| p-Fluorophenol | ~10.0 | quora.com |
| o-Fluorophenol | 8.7 | youtube.com |
| 3-Fluorocatechol (Predicted) | 8.54 | chemicalbook.com |
This increased acidity also modulates the hydrogen bonding characteristics of the molecule. The more acidic hydroxyl groups act as stronger hydrogen bond donors. Conversely, the electron density on the hydroxyl oxygen atoms is reduced, making them weaker hydrogen bond acceptors.
Reactions of the Hydroxyl Functionalities
The two adjacent hydroxyl groups of this compound are the primary sites for a variety of chemical transformations, including polymerization, substitution, and oxidation.
As a diol, this compound is a prime candidate for use as a monomer in condensation polymerization. This type of polymerization involves the reaction between two functional groups where a small molecule, such as water, is eliminated with each bond formation. researchgate.net
This difluorinated catechol can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form fluorinated polyesters. whiterose.ac.uk Similarly, reaction with phosgene (B1210022) or its equivalents would yield fluorinated polycarbonates. The incorporation of fluoroaromatic units into polymer backbones is known to impart desirable properties such as high thermal stability and enhanced chemical resistance. mdpi.com
The hydroxyl groups of phenols can undergo substitution reactions, typically after being converted into more nucleophilic phenoxide ions. researchgate.net Due to the enhanced acidity of this compound, the formation of the corresponding phenoxide is readily achieved with a suitable base. This dianion can then act as a potent nucleophile.
Common substitution reactions include esterification and etherification. For example, reaction with acyl chlorides or acid anhydrides would yield the corresponding diester. Williamson ether synthesis, involving the reaction of the phenoxide with alkyl halides, would produce dialkoxy ethers. The reactivity in these processes is facilitated by the ease of deprotonation of the highly acidic hydroxyl groups.
Catechols are readily oxidized to form highly reactive ortho-quinones (o-quinones). nih.govwikipedia.org This transformation can be accomplished using a variety of oxidizing agents, including enzymatic catalysts, metal ions, or chemical oxidants like potassium ferricyanide (B76249) or sodium periodate. nih.govsemanticscholar.org
The oxidation of this compound involves a two-electron process that converts the diol into 3,5-difluoro-1,2-benzoquinone. researchgate.net The electron-withdrawing nature of the fluorine substituents is expected to influence the redox potential of this transformation. Generally, such substituents make the catechol moiety more difficult to oxidize, resulting in a higher (more positive) oxidation potential compared to unsubstituted catechol. The resulting o-quinone is a highly electrophilic species and can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. researchgate.net
Aromatic Ring Transformations
The transformation of the aromatic ring of this compound is dictated by the electronic effects of its substituents. The hydroxyl groups are strong resonance electron-donating groups, while the fluorine atoms are strong inductive electron-withdrawing groups but weak resonance donors. This combination of effects determines the feasibility and regioselectivity of substitution reactions.
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved through the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. youtube.comyoutube.com In the case of this compound, the fluorine atoms serve as potential leaving groups.
However, the two hydroxyl groups are powerful electron-donating groups (EDGs), which increase the electron density of the aromatic ring, making it inherently unreactive toward nucleophilic attack. youtube.com Under basic conditions, deprotonation of the hydroxyls to form a phenoxide would further increase the electron-donating effect, rendering a classical SNAr mechanism even less favorable.
A potential but non-classical pathway for SNAr on such electron-rich systems involves a "homolysis-enabled electronic activation" strategy. osti.gov This mechanism proposes that the phenol can be transiently oxidized to its corresponding phenoxyl radical. The resulting oxygen-centered radical (O•) acts as an exceptionally powerful electron-withdrawing group, with a Hammett constant (σp•) significantly greater than that of a nitro group. osti.gov This transient, radical-induced polarity reversal would dramatically activate the ring for nucleophilic attack, allowing for the substitution of a fluoride (B91410) ion.
Table 1: Feasibility of SNAr Pathways for this compound
| Reaction Pathway | Ring Activation | Requirement | Feasibility |
|---|---|---|---|
| Classical SNAr | Electron-donating -OH groups deactivate the ring. | Strong EWGs (e.g., -NO2) ortho/para to leaving group. | Highly Unfavorable |
| Homolysis-Enabled SNAr | Transient O• radical acts as a powerful EWG, activating the ring. | Oxidant to generate phenoxyl radical. | Potentially Favorable |
In contrast to SNAr, electrophilic aromatic substitution (EAS) is favored on electron-rich aromatic rings. google.com The reactivity and orientation of incoming electrophiles on this compound are determined by the combined directing effects of the hydroxyl and fluorine substituents.
Hydroxyl Groups (-OH): These are potent activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. They stabilize the positive charge in the arenium ion intermediate, particularly when the attack occurs at the positions ortho or para to them.
In this compound, the activating effect of the two hydroxyl groups overwhelmingly dominates the deactivating effect of the fluorine atoms. The substitution pattern is therefore primarily controlled by the hydroxyl groups. The available positions for substitution are C4 and C6. Both positions are ortho to one hydroxyl group and para to the other, making them highly activated and the primary sites for electrophilic attack.
Table 2: Directing Effects of Substituents on EAS for this compound
| Substituent | Position(s) | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Hydroxyl (-OH) | C1, C2 | Strong Resonance Donor, Weak Inductive Withdrawer | Strongly Activating | Ortho, Para |
| Fluorine (-F) | C3, C5 | Strong Inductive Withdrawer, Weak Resonance Donor | Deactivating | Ortho, Para |
Common EAS reactions like nitration, halogenation, and sulfonation would be expected to proceed readily at the C4 and C6 positions.
The catechol moiety of this compound is susceptible to oxidation. The oxidation typically proceeds in two single-electron steps. The first step generates a semiquinone radical anion, which is a resonance-stabilized intermediate. A second oxidation step yields the corresponding o-benzoquinone.
This reactivity is central to several processes:
Formation of Quinones: Chemical or enzymatic oxidation can convert the diol into 3,5-difluoro-1,2-benzoquinone. This quinone is a reactive Michael acceptor and can participate in further reactions, such as additions with nucleophiles. acs.org
Oxidative Polymerization: Under the action of oxidants or enzymes like peroxidases, phenoxyl radicals can form. These radicals can couple with each other, leading to the formation of polyphenolic polymers. The presence of fluorine substituents may influence the solubility and electronic properties of the resulting polymer.
The general mechanism involves the generation of a phenoxyl radical, which can then couple with another radical or a neutral phenol molecule, leading to dimerization and subsequent polymer growth.
Complexation and Coordination Chemistry
The adjacent hydroxyl groups of the catechol structure provide an excellent bidentate chelating site for a wide range of metal ions.
This compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms after deprotonation. This chelation forms a stable five-membered ring with the metal ion. Catecholates are known to form highly stable complexes with numerous metal ions, particularly those with high charge and small ionic radii, such as Fe(III), Al(III), Ga(III), and Ti(IV). core.ac.uksciforum.net
The stability of these metal complexes is quantified by their stability constants (log K). scispace.comwikipedia.org The electron-withdrawing nature of the fluorine atoms in this compound is expected to influence these constants. By pulling electron density away from the ring and the hydroxyl groups, the fluorine atoms lower the pKa of the diol, making it more acidic than unsubstituted catechol. This can affect the pH range over which complexation occurs and may alter the thermodynamic stability of the resulting metal chelate compared to non-fluorinated analogues. escholarship.orgescholarship.org The formation of these stable complexes is the basis for their use in modifying surfaces, where the catechol moiety can anchor molecules to metal oxide surfaces like TiO₂, Fe₂O₃, and Al₂O₃.
Table 3: General Properties of Catechol-Metal Chelation
| Metal Ion Example | Typical Coordination | Complex Stability | Influence of Fluorine Substituents |
|---|---|---|---|
| Fe(III) | Forms highly stable 1:1, 1:2, and 1:3 (metal:ligand) complexes. | Very High | Lowers ligand pKa; may modify redox potential and stability constant of the complex. |
| Ti(IV) | Forms stable complexes, often used for surface anchoring. | High | Enhances acidity of -OH groups, potentially facilitating binding to metal oxide surfaces. |
Beyond chelation through the oxygen atoms (a hard donor interaction), the aromatic π-system of this compound can also interact with metal centers to form organometallic complexes (a soft donor interaction). In this mode, the benzene (B151609) ring itself acts as a ligand.
Stable η⁶-hydroquinone and η⁶-catechol complexes of iridium and other transition metals have been synthesized, demonstrating that the catechol ring can indeed function as a π-ligand. acs.org However, the presence of fluorine substituents on the aromatic ring generally reduces its ability to donate π-electron density. rsc.org This makes fluorinated arenes weaker ligands compared to their non-fluorinated counterparts.
Therefore, for this compound, there are two competing modes of coordination:
O,O'-Chelation: A strong interaction favored by hard metal centers.
η⁶-Arene Coordination: A weaker interaction favored by soft, electron-rich metal centers.
It is likely that for most transition metals, the strong O,O'-chelation would be the dominant mode of binding. However, under specific conditions with appropriate low-valent metal precursors, the formation of a π-arene complex is also plausible, potentially with the hydroxyl groups remaining free or coordinating to a second metal center.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Difluorobenzene-1,2-diol, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by two-dimensional techniques, offers a comprehensive characterization.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and hydroxyl protons. The aromatic region would feature two signals corresponding to the protons at the C4 and C6 positions. The electron-withdrawing nature of the adjacent fluorine and oxygen atoms would shift these signals downfield.
The proton at C4 is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5. The proton at C6 would likely present as a doublet of doublets, arising from coupling to the adjacent aromatic proton (H4) and the fluorine atom at C5. The hydroxyl (OH) protons would typically appear as one or two broad singlets, with their chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.8 - 7.2 | Triplet (t) | ³JHF ≈ 8-10 Hz |
| H-6 | 6.9 - 7.3 | Doublet of Doublets (dd) | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 1-5 Hz libretexts.org |
| 1-OH, 2-OH | 4.5 - 6.0 | Broad Singlet (br s) | N/A |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov The spectrum of this compound is expected to show two distinct signals for the magnetically non-equivalent fluorine atoms at C3 and C5.
The chemical shifts of these fluorine atoms are influenced by the electronic effects of the neighboring hydroxyl and fluorine substituents. Each fluorine signal would be split by coupling to nearby protons and the other fluorine atom. Specifically, the F3 signal would be coupled to the H4 proton, and the F5 signal would be coupled to both H4 and H6 protons, as well as the F3 atom. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for quantification. wikipedia.orgnih.govthermofisher.com
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | -130 to -140 | Multiplet | ³JFH ≈ 8-10 Hz, ⁴JFF ≈ 3-8 Hz tandfonline.com |
| F-5 | -135 to -145 | Multiplet | ³JFH ≈ 8-10 Hz, ⁴JFF ≈ 3-8 Hz, ⁴JFH ≈ 1-5 Hz |
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six unique signals are expected, corresponding to the six distinct carbon atoms in the aromatic ring.
A key feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling (¹JCF), which can be up to 250 Hz or more. libretexts.orgacdlabs.com This causes the signals for C3 and C5 to appear as distinct doublets. Smaller two-, three-, and four-bond C-F couplings will also split the signals of the other carbons (C1, C2, C4, C6), providing valuable structural information. blogspot.commagritek.comrsc.org The carbons directly attached to the electronegative oxygen atoms (C1, C2) will be shifted significantly downfield.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 | 145 - 155 | Doublet of Doublets (dd) | ²JCF, ⁴JCF |
| C-2 | 145 - 155 | Doublet (d) | ³JCF |
| C-3 | 150 - 160 | Doublet (d) | ¹JCF ≈ 240-250 |
| C-4 | 110 - 120 | Triplet (t) | ²JCF |
| C-5 | 150 - 160 | Doublet (d) | ¹JCF ≈ 240-250 |
| C-6 | 115 - 125 | Doublet of Doublets (dd) | ²JCF, ³JCF |
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the aromatic protons H4 and H6, confirming their scalar coupling and spatial proximity on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals, C4 and C6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, the H6 proton would show correlations to C1, C2, C4, and C5, while the H4 proton would show correlations to C2, C3, C5, and C6. These correlations are instrumental in piecing together the full connectivity of the molecule. oregonstate.edu
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing insights into functional groups and intermolecular forces like hydrogen bonding.
FT-IR spectroscopy is particularly effective for analyzing the hydroxyl (-OH) groups in this compound. The position and shape of the O-H stretching vibration band are highly sensitive to hydrogen bonding. youtube.com
In a very dilute solution in a non-polar solvent, a sharp absorption band around 3550-3600 cm⁻¹ would be expected, corresponding to "free" or non-hydrogen-bonded O-H groups. However, in the solid state or in a concentrated solution, the catechol moiety facilitates strong intermolecular hydrogen bonding. nih.govkpfu.ruresearchgate.net This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly, typically appearing as a wide band in the 3200-3500 cm⁻¹ region. nih.govkpfu.ru The presence of this broad band is a clear indicator of the associative nature of the molecules.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| O-H | Stretching (Intermolecular H-bond) | 3200 - 3500 | Broad band, indicative of strong hydrogen bonding. nih.govkpfu.ru |
| O-H | Stretching (Free) | 3550 - 3600 | Sharp band, observable in dilute, non-polar solutions. |
| C-H | Aromatic Stretching | 3000 - 3100 | Sharp, medium intensity. |
| C=C | Aromatic Ring Stretching | 1500 - 1600 | Medium to strong intensity. |
| C-F | Stretching | 1100 - 1300 | Strong intensity. |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and bond characteristics. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of the benzene ring, the C-F bonds, the C-O bonds, and the O-H bonds.
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
O-H stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.
Aromatic ring stretching (C=C): Several bands would be present in the 1400-1650 cm⁻¹ range, characteristic of the benzene ring.
C-F stretching: Strong, characteristic bands are expected in the 1100-1400 cm⁻¹ region.
C-O stretching: These vibrations would likely appear in the 1200-1300 cm⁻¹ range.
In-plane and out-of-plane bending modes: A series of weaker intensity bands at lower frequencies would correspond to various bending vibrations of the C-H, C-F, C-O, and O-H groups, as well as deformations of the aromatic ring.
The precise positions and intensities of these bands are sensitive to the molecular symmetry and the electronic effects of the fluorine and hydroxyl substituents. Analysis of the Raman spectrum would thus provide a detailed fingerprint of this compound. However, specific experimental Raman spectral data for this compound is not widely available in published literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₄F₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value to confirm the elemental formula.
| Attribute | Value |
| Molecular Formula | C₆H₄F₂O₂ |
| Theoretical Monoisotopic Mass | 146.0179 u |
This table presents the theoretical monoisotopic mass. Experimental verification via HRMS is crucial for confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, inducing its fragmentation, and then analyzing the resulting fragment ions. This technique is invaluable for elucidating the structure of a molecule.
For this compound, the molecular ion ([M]⁺˙ at m/z 146) would be expected to undergo characteristic fragmentation pathways. Plausible fragmentation patterns could include:
Loss of a hydrogen atom: [M-H]⁺
Loss of a hydroxyl radical: [M-OH]⁺
Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds.
Loss of hydrogen fluoride (B91410) (HF): Resulting from the presence of fluorine atoms.
Ring cleavage: Leading to smaller fragment ions.
By analyzing the masses of the fragment ions, the structural arrangement of the atoms in the original molecule can be inferred. Detailed MS/MS studies would be required to establish the specific fragmentation pathways for this compound, though such specific data is not readily found in current literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores.
Electronic Absorption Properties and Chromophore Analysis
The chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl and fluorine substituents influences the energy of the π → π* electronic transitions of the benzene ring. Typically, benzene and its derivatives exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima (λmax) in the ultraviolet range, likely around 260-280 nm, which is characteristic of the phenyl chromophore. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis. A detailed UV-Vis spectrum would provide a valuable electronic fingerprint of the molecule, though specific experimental data for this compound is not extensively documented.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.
For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The spatial arrangement of the hydroxyl groups relative to the benzene ring and each other.
Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions in the crystal lattice.
Unit cell parameters: The dimensions of the repeating unit of the crystal structure.
This level of structural detail is unparalleled by other analytical techniques. However, obtaining suitable single crystals for X-ray diffraction can be challenging, and as of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Computational Chemistry and Theoretical Studies
Investigation of Fluorine Effects on Molecular Properties
Stabilization/Destabilization of Reaction Intermediates
While specific data for 3,5-Difluorobenzene-1,2-diol is not available, computational studies on substituted aromatic rings offer general insights. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can destabilize carbocationic intermediates (such as Wheland intermediates) formed during electrophilic aromatic substitution. Conversely, the hydroxyl groups are activating and can donate electron density through resonance, which would serve to stabilize such intermediates. The interplay of these opposing effects, and their influence on the stability of radical or anionic intermediates in other reaction types, would be a key area of investigation for this molecule. A quantitative analysis of these stabilizing and destabilizing interactions would require dedicated computational studies.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, this could involve modeling its behavior in various reactions, such as oxidation, electrophilic substitution, or polymerization. For instance, in an electrophilic aromatic substitution reaction, computational modeling could predict the most likely site of attack by an electrophile by calculating the activation energies for the formation of different possible intermediates. These calculations would consider the directing effects of both the fluorine and hydroxyl substituents. However, at present, specific computational studies detailing these mechanisms for this compound have not been reported in the literature.
Due to the lack of specific research on this compound, no data tables with detailed findings can be presented. The scientific community has yet to publish in-depth theoretical studies that would provide the specific energetic and structural data required for a detailed analysis as outlined.
Applications of 3,5 Difluorobenzene 1,2 Diol and Its Derivatives
Applications in Organic Synthesis
The unique electronic and structural characteristics of 3,5-Difluorobenzene-1,2-diol make it a useful intermediate in the synthesis of specialized chemical compounds.
The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. While the direct application of this compound in pharmaceuticals is not extensively documented in publicly available research, its role as a precursor in the synthesis of agrochemicals has been demonstrated.
For instance, this compound is used as a starting material in the preparation of intermediates for certain classes of herbicides. A patent describes its reaction with thiophosgene (B130339) in the presence of sodium hydroxide (B78521) to form a key intermediate, 1,3-benzodioxole-2-thione, which is a structural component in the synthesis of novel herbicidal compounds. google.com
The table below outlines a specific reaction involving this compound in the synthesis of an agrochemical intermediate.
| Reactant 1 | Reactant 2 | Product | Application of Product |
| This compound | Thiophosgene | 5,7-Difluoro-1,3-benzodioxole-2-thione | Intermediate for herbicide synthesis google.com |
Positive allosteric modulators of AMPA receptors are being investigated for the management of various neurological and psychiatric disorders. researchgate.net The development of these therapeutic agents often involves the synthesis of complex heterocyclic structures, and fluorinated building blocks are frequently employed to optimize the drug-like properties of the final compounds.
Materials Science and Polymer Chemistry
In materials science, the introduction of fluorine into polymers is a common method to impart a range of desirable properties, including thermal stability, chemical resistance, and low surface energy.
Fluorinated polymers, such as fluorinated polycarbonates and polyurethanes, are high-performance materials with significant applications. nih.govmdpi.com The synthesis of these polymers often involves the polymerization of fluorinated monomers, such as fluorinated diols. The incorporation of fluorine atoms into the polymer backbone can lead to materials with tailored properties. nih.gov
Key properties imparted by fluorination include:
Hydrophobicity: Fluorinated polymers exhibit low surface energy, resulting in highly hydrophobic and oleophobic surfaces. mdpi.com Fluorinated polycarbonate films have been shown to have water contact angles of around 112.6°. nih.gov
Thermal Stability: The high bond energy of the C-F bond contributes to the excellent thermal stability of fluoropolymers. mdpi.com Fluorinated polyurethanes can have decomposition onset temperatures ranging from 247–330 °C. nih.gov
Optical Properties: Fluorinated polymers can possess high optical transparency. Fluorinated polycarbonate films have been reported to have over 98% transmittance. nih.gov Their refractive index can also be precisely controlled, which is crucial for applications in optical devices. researchgate.net
Chemical Resistance: The strong C-F bond also enhances the polymer's resistance to chemical attack.
While specific research detailing the polymerization of this compound is limited, its structure is analogous to other fluorinated diols used in the synthesis of high-performance polymers like fluorinated polycarbonates. nih.gov The presence of the difluorinated benzene (B151609) ring from a monomer like this compound would be expected to confer enhanced thermal stability and hydrophobicity to the resulting polymer.
There is no specific information available in the searched literature regarding the use of this compound for creating self-assembled monolayers.
Catalysis
There is no specific information available in the searched literature regarding the application of this compound or its derivatives in the field of catalysis.
Role as Ligands in Transition Metal Catalysis (e.g., chiral ligands)
Derivatives of this compound serve as effective scaffolds for the synthesis of chiral ligands, particularly phosphoramidites, which are instrumental in asymmetric transition metal catalysis. The catechol motif is a common backbone for this class of ligands, which have demonstrated high efficacy in reactions like rhodium-catalyzed asymmetric hydrogenation. nih.govrug.nl
A prime example is the family of catechol-based phosphoramidite (B1245037) ligands. nih.gov These monodentate ligands are synthesized by reacting a catechol derivative with phosphorus trichloride, followed by the addition of a chiral amine. While the parent ligands are derived from unsubstituted catechol, the introduction of a 3,5-difluoro substitution pattern significantly modulates the ligand's electronic properties. The electron-withdrawing nature of the fluorine atoms decreases the electron density on the phosphorus atom. This electronic tuning can influence the metal-ligand bond strength and the catalytic activity and selectivity of the resulting transition metal complex.
In rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids and enamides, phosphoramidite ligands derived from catechol have achieved high enantioselectivities, often exceeding 99% ee. nih.govrug.nl The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates.
| Catalyst System | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| [Rh(COD)₂]BF₄ / Catechol-based Phosphoramidite Ligand | Asymmetric Hydrogenation | Dehydroamino Acids | Up to 99% |
| [Rh(COD)₂]BF₄ / Catechol-based Phosphoramidite Ligand | Asymmetric Hydrogenation | Enamides | Up to 99% |
Application in Lewis Acid Catalysis
The diol functionality of this compound is ideally suited for the formation of borate (B1201080) esters, which can function as potent Lewis acid catalysts. The reaction of the diol with a boron source, such as boric acid or a boronic acid derivative, leads to the formation of a cyclic boronate ester. dntb.gov.uagoogle.com
The Lewis acidity of the boron center in these compounds is substantially enhanced by the presence of the 3,5-difluoro-substituted catechol ring. The fluorine atoms inductively withdraw electron density from the aromatic ring and, consequently, from the oxygen atoms bonded to the boron. This electronic pull makes the boron atom more electron-deficient and thus a stronger Lewis acid. The enhanced acidity of these fluorinated borate esters makes them effective catalysts for a variety of organic transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and Diels-Alder reactions, where activation of a carbonyl group or other Lewis base is required.
The stability of these borate esters is another key advantage. The formation of a five-membered ring involving the boron atom and the two oxygen atoms of the catechol moiety results in a thermodynamically stable structure. This stability, combined with the tunable Lewis acidity afforded by fluorination, makes these compounds attractive alternatives to more traditional, moisture-sensitive Lewis acids.
Medicinal Chemistry and Biological Probe Development
In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl motif is a valuable pharmacophore, and its presence in a catechol structure provides a versatile platform for designing enzyme inhibitors and biological probes.
Design of Fluorinated Bioactive Molecules and Enzyme Inhibitors
The 3,5-difluoro substitution pattern has been successfully employed in the structure-based design of highly potent enzyme inhibitors. A notable example is the development of inhibitors for the HIV-1 protease, a critical enzyme for viral replication. nih.gov
In a structure-based design approach, a 3,5-difluorobenzyl moiety was incorporated as the P1-ligand in a novel series of HIV-1 protease inhibitors. nih.gov Researchers hypothesized that the fluorine atoms would improve van der Waals interactions within the S1-subsite of the enzyme's active site and increase the compound's lipophilicity, potentially enhancing its penetration into the central nervous system. nih.gov
The resulting inhibitor, which featured the 3,5-difluorophenyl group, demonstrated exceptional potency. It exhibited picomolar-level inhibitory activity against wild-type HIV-1 protease and maintained potent activity against a wide array of multidrug-resistant viral strains. nih.gov High-resolution X-ray crystallography of the inhibitor bound to the enzyme confirmed the molecular basis for its high affinity, providing insights into the favorable interactions established by the fluorinated ligand. nih.gov
| Compound | Target Enzyme | Key Structural Feature | Inhibitory Potency (Ki) | Antiviral Potency (IC₅₀ against Wild-Type HIV-1) |
|---|---|---|---|---|
| Inhibitor 5 | HIV-1 Protease | P1-ligand with 3,5-difluorophenyl group | 4.5 pM | 11 pM |
| Darunavir (Reference Drug) | HIV-1 Protease | - | 16 pM | 1.6 nM |
Chemical Probes for Biological Systems
Derivatives of this compound are promising candidates for the development of chemical probes for studying biological systems. Fluorescent probes, in particular, are powerful tools for detecting and imaging reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes. nih.govnih.gov
The catechol moiety itself can serve as a recognition element for certain ROS, such as the superoxide (B77818) radical anion (O₂•⁻). bohrium.com The reaction between the catechol and superoxide can lead to the formation of a quinone, a transformation that can be coupled to a change in fluorescence. A probe can be designed where the catechol is part of a fluorophore that is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with the analyte (e.g., superoxide), the resulting oxidation to the quinone form can trigger a significant increase in fluorescence intensity, allowing for sensitive detection.
The introduction of 3,5-difluoro substitution on the catechol ring can be used to fine-tune the probe's properties. The electron-withdrawing fluorine atoms can alter the redox potential of the catechol, making it more or less susceptible to oxidation by different ROS, thereby enhancing selectivity. researchgate.net Furthermore, fluorination can modulate the pKa of the phenolic protons, which can affect the probe's response and stability under physiological pH conditions. This strategic use of fluorine allows for the rational design of more sensitive, selective, and robust chemical probes for imaging specific analytes in living cells. nih.gov
Biological Interactions and Mechanistic Insights
Molecular Interactions with Biological Targets
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets such as enzymes, receptors, and transporters. The presence of both hydroxyl and fluorine functional groups on the benzene (B151609) ring of 3,5-Difluorobenzene-1,2-diol dictates its potential binding modes and modulatory effects.
Enzyme Binding and Modulation of Activity
The catechol moiety is a common structural motif in the substrates of various enzymes. The addition of fluorine atoms can significantly alter the electronic properties of the ring, thereby influencing enzyme-substrate interactions.
Cyclooxygenase-2 (COX-2): Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. youtube.comyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The active site of COX-2 possesses a larger binding pocket compared to COX-1, which has been exploited for the design of selective inhibitors. youtube.com While specific binding studies of this compound with COX-2 are not extensively documented, the binding of other inhibitors provides insights. For instance, the carboxylate group of some acidic NSAIDs forms hydrogen bonds with Tyr-385 and Ser-530 in the COX-2 active site. nih.gov It is plausible that the hydroxyl groups of this compound could form similar hydrogen bonding interactions within the active site. The electron-withdrawing fluorine atoms would increase the acidity of the hydroxyl groups, potentially strengthening these interactions.
1,2-Catechol Dioxygenase: Catechol 1,2-dioxygenase (1,2-CTD) is a non-heme iron-containing enzyme that catalyzes the oxidative cleavage of the aromatic ring of catechol to form cis,cis-muconic acid. wikipedia.orgwikipedia.org This enzyme is crucial in the microbial degradation of aromatic compounds. wikipedia.org Studies have shown that 1,2-CTD can process substituted catechols, including halogenated analogues. frontiersin.orgnih.gov The fluorination of tyrosine and phenylalanine residues within the enzyme has been demonstrated to modulate the binding affinities of substrates. frontiersin.org For this compound, the catechol core would be recognized by the active site, with the hydroxyl groups coordinating to the Fe³⁺ cofactor. wikipedia.org The fluorine atoms, due to their electronegativity, could influence the electronic distribution of the aromatic ring, thereby affecting the rate of the ring-cleavage reaction.
Interactions with Transporters and Receptors
The interaction of small molecules with membrane transporters and receptors is critical for their absorption, distribution, and pharmacological effects.
Transporters: The lipophilicity and electronic properties of a molecule are key determinants of its interaction with transporters. Fluorination is known to increase lipophilicity, which can enhance membrane permeability and interactions with efflux transporters. youtube.com The specific interactions of this compound with transporters have not been characterized. However, studies on related fluorinated compounds, such as 3-fluoromethcathinone, have shown potent inhibition of monoamine transporters. nih.gov This suggests that the fluorinated catechol structure could potentially interact with various transporter proteins.
Receptors: Phenolic compounds are known to interact with a variety of receptors. semanticscholar.org For example, chlorinated phenols have been shown to compete with thyroxine for binding sites on transport proteins like transthyretin. tno.nl The ability of the hydroxyl groups of this compound to act as hydrogen bond donors and acceptors, combined with the electrostatic interactions potentially involving the fluorine atoms, could facilitate binding to various receptor pockets. benthamscience.com The introduction of fluorine can also alter the pKa of nearby functional groups, which can be critical for receptor binding. pharmacyjournal.org
Cellular and Biochemical Pathways
Impact on Metabolic Processes at the Molecular Level
The metabolism of aromatic compounds often involves hydroxylation by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. tandfonline.com
Fluorinated aromatic compounds are generally more resistant to metabolism than their non-fluorinated counterparts. annualreviews.org The introduction of fluorine at a potential site of metabolic attack can block oxidation, thereby increasing the metabolic stability and bioavailability of a compound. tandfonline.com In the case of this compound, the fluorine atoms would likely hinder the further oxidation of the aromatic ring.
However, metabolic defluorination can still occur through various mechanisms. nih.gov In some cases, hydroxylation of a fluorinated aromatic ring can lead to an "NIH shift," where the fluorine atom migrates to an adjacent carbon. tandfonline.com This can result in the formation of unexpected metabolites.
Mechanistic Understanding of Fluorine's Influence on Biological Systems
The unique properties of the fluorine atom are central to its widespread use in medicinal chemistry. nih.govpharmacyjournal.org
Electronegativity and Acidity: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution in a molecule. tandfonline.com In this compound, the two electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyl groups. rsc.org This can enhance hydrogen bonding interactions with biological targets. brighton.ac.uk
Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. researchgate.net This can improve its ability to cross cell membranes and access hydrophobic binding pockets within proteins. nih.gov
Conformational Effects: The small size of the fluorine atom means that it can often replace a hydrogen atom with minimal steric perturbation. tandfonline.com However, the introduction of fluorine can also influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target. pharmacyjournal.org
Below is a table summarizing the key properties of fluorine that influence biological activity.
| Property | Description | Impact on Biological Systems |
| High Electronegativity | Fluorine is the most electronegative element, leading to a highly polarized C-F bond. | Alters electron distribution, modifies pKa of nearby groups, and can lead to stronger electrostatic or hydrogen bonding interactions with biological targets. tandfonline.com |
| Small van der Waals Radius | The size of a fluorine atom (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å). | Allows for substitution of hydrogen with minimal steric hindrance, often acting as a bioisostere. tandfonline.com |
| High C-F Bond Strength | The C-F bond (bond energy ~116 kcal/mol) is much stronger than a C-H bond (~99 kcal/mol). | Increases metabolic stability by blocking sites of oxidative metabolism by enzymes like cytochrome P450. tandfonline.com |
| Increased Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. | Can enhance membrane permeability, improve oral bioavailability, and increase binding to hydrophobic pockets in proteins. nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Fluorinated Catechols
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. youtube.com For fluorinated catechols, the number and position of the fluorine atoms are critical determinants of their interactions with biological targets.
The introduction of fluorine atoms to the catechol ring can modulate several key properties:
Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl groups. The pKa of phenol (B47542) is approximately 10, while the pKa of pentafluorophenol (B44920) is around 5.5. This increased acidity can lead to stronger hydrogen bonding with target proteins at physiological pH. rsc.org
Lipophilicity (logP): As the number of fluorine atoms increases, the lipophilicity of the molecule generally increases. nih.gov This can affect membrane permeability and binding to hydrophobic pockets.
Hydrogen Bonding: While the fluorine atom itself is a poor hydrogen bond acceptor, its presence enhances the hydrogen bond donor capacity of the hydroxyl groups. brighton.ac.uk
Metabolic Stability: Fluorine substitution can block metabolic hydroxylation, leading to a longer biological half-life. tandfonline.com
The following table provides a hypothetical SAR for fluorinated catechols based on these principles.
| Compound | Number of Fluorine Atoms | Expected Acidity | Expected Lipophilicity | Potential Impact on Activity |
| Catechol | 0 | Baseline | Baseline | Baseline activity |
| 4-Fluorocatechol (B1207897) | 1 | Increased | Increased | Enhanced binding due to stronger H-bonds and increased lipophilicity. |
| This compound | 2 | Further Increased | Further Increased | Potentially greater binding affinity and metabolic stability compared to mono-fluorinated catechols. |
| Tetrafluorocatechol | 4 | High | High | May exhibit strong binding but could have reduced solubility. |
Role of Fluorine Position on Biological Efficacy and Selectivity
The strategic placement of fluorine atoms on the benzene-1,2-diol (catechol) ring plays a pivotal role in modulating the biological efficacy and selectivity of the resulting compounds. The high electronegativity and relatively small size of fluorine allow it to significantly alter the electronic properties of the catechol nucleus, which in turn influences its interactions with biological targets such as enzymes. Research into the structure-activity relationships (SAR) of fluorinated catechols has demonstrated that the position of fluorine substitution can dramatically affect a compound's potency and its selectivity for specific enzymes.
One of the most well-studied areas in this regard is the inhibition of Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamine neurotransmitters. The introduction of electron-withdrawing groups, such as fluorine, onto the catechol ring is a key strategy in the design of potent COMT inhibitors. These substituents lower the pKa of the catechol hydroxyl groups, facilitating the binding to the magnesium ion in the active site of the enzyme.
Detailed research findings have elucidated the nuanced effects of fluorine positioning. For instance, in the context of COMT inhibition, a fluorine atom at the 3-position of a catechol-containing inhibitor has been shown to result in a highly potent compound with an IC50 value of 11 nM. This highlights the significant enhancement of inhibitory activity conferred by a strategically placed fluorine atom.
Furthermore, studies on other disubstituted catechols as COMT inhibitors have revealed similarly high potencies. For example, the novel inhibitors OR-462 and OR-486, which are disubstituted catechols, exhibit IC50 values of 18 nM and 12 nM, respectively. While not exclusively fluorinated, these findings underscore the principle that the substitution pattern on the catechol ring is a critical determinant of biological efficacy.
The influence of fluorine's position is not limited to enhancing potency; it is also a key factor in determining the selectivity of these compounds for different enzymes. The differential effects of fluorinated catechols on various enzymes illustrate this point. For example, in the context of bacterial dioxygenase enzymes, the position of fluorine dictates whether the compound acts as a substrate or an inhibitor.
The following interactive data table summarizes the inhibitory potency of various substituted catechols against COMT, illustrating the impact of the substitution pattern on biological activity.
| Compound | Substituent(s) | Target Enzyme | IC50 (nM) |
| 3'-Fluoro-derivative inhibitor | 3'-Fluoro | COMT | 11 |
| OR-462 | Disubstituted | COMT | 18 |
| OR-486 | Disubstituted | COMT | 12 |
This table is based on available data for representative substituted catechol inhibitors of COMT and is intended to illustrate the impact of substitution on potency.
Environmental Fate and Degradation Studies
Persistence and Environmental Stability of Fluorinated Aromatic Diols
Fluorinated aromatic diols, a class of compounds that includes 3,5-Difluorobenzene-1,2-diol, are characterized by a notable resistance to degradation, primarily due to the strength of the C-F bond. This inherent stability leads to their potential persistence in the environment.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This exceptional strength is a primary determinant of the environmental stability of organofluorine compounds. alfa-chemistry.com Several factors contribute to this stability:
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization results in a strong electrostatic attraction between the carbon and fluorine atoms, contributing to the bond's strength and stability. alfa-chemistry.comresearchgate.net
Short Bond Length: The C-F bond is relatively short, which further enhances its strength and resistance to cleavage. alfa-chemistry.com
Resistance to Attack: The stability of the C-F bond makes fluorinated compounds resistant to various degradation mechanisms, including oxidation, hydrolysis, and thermal degradation under typical environmental conditions. alfa-chemistry.com The electron-withdrawing nature of fluorine can also deactivate the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov
These factors collectively contribute to the low reactivity of the C-F bond, making its cleavage a significant challenge for both chemical and biological degradation processes. mdpi.com
Per- and polyfluoroalkyl substances (PFAS) are a well-known class of persistent environmental contaminants, often referred to as "forever chemicals" due to their extreme resistance to degradation. mdpi.com Like fluorinated aromatic diols, the persistence of PFAS is fundamentally linked to the strength of their C-F bonds. mdpi.comitrcweb.org
However, there are key structural differences that influence their environmental behavior. PFAS typically consist of a fully or partially fluorinated alkyl chain, whereas compounds like this compound have fluorine atoms attached to an aromatic ring.
| Feature | Fluorinated Aromatic Diols (e.g., this compound) | Per- and Polyfluoroalkyl Substances (PFAS) |
| Structure | Fluorine atoms are attached to an aromatic benzene (B151609) ring with hydroxyl groups. | Consist of a fluorinated alkyl chain (straight or branched) with a functional group. itrcweb.org |
| Primary Bond of Concern | Aromatic C-F bond | Aliphatic C-F bond |
| Environmental Persistence | Expected to be persistent due to C-F bond stability, but the aromatic ring and hydroxyl groups offer potential sites for microbial or photolytic attack. nih.govacs.org | Extremely persistent, particularly perfluorinated compounds, due to the high density of stable C-F bonds and lack of reactive sites. mdpi.comitrcweb.org |
| Degradation Potential | The aromatic ring can be targeted by dioxygenase enzymes, potentially leading to ring cleavage and eventual defluorination. nih.gov Photolysis is also a potential degradation pathway. acs.orgnih.gov | Highly resistant to microbial degradation. itrcweb.org Precursor polyfluorinated substances can transform into highly persistent perfluoroalkyl acids (PFAAs). itrcweb.org |
While both classes of compounds are of environmental concern due to the C-F bond, the presence of the aromatic ring and hydroxyl functional groups in fluorinated aromatic diols may render them more susceptible to certain degradation pathways compared to the highly stable perfluorinated alkyl chains of many PFAS.
Biodegradation Pathways and Mechanisms
The biodegradation of fluoroaromatic compounds is a critical process determining their environmental persistence. While challenging, microorganisms have evolved enzymatic machinery capable of cleaving the stable C-F bond, initiating the breakdown of these molecules.
The microbial degradation of aromatic compounds typically proceeds through the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechol intermediates. researchgate.net In the case of fluoroaromatics, this initial step can lead to the formation of fluorinated catechols. For instance, the degradation of fluorobenzene (B45895) has been shown to produce intermediates like 4-fluorocatechol (B1207897) and catechol. asm.org
These catechols are then subject to ring cleavage by dioxygenase enzymes, which can occur via two main pathways:
Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.net
Studies on similar compounds suggest that enzymes like toluene (B28343) dioxygenase can initiate the oxidation of fluoroaromatics, forming dihydrodiols which can then be converted to catechols. nih.gov The subsequent degradation of these fluorinated intermediates is crucial for the complete mineralization of the compound.
The central and most challenging step in the biodegradation of organofluorine compounds is the cleavage of the C-F bond, a process known as defluorination. mdpi.com Microorganisms can achieve this through several enzymatic mechanisms:
Oxidative Defluorination: Oxygenase enzymes incorporate oxygen atoms into the molecule, leading to an unstable intermediate that subsequently eliminates a fluoride (B91410) ion. This is a common mechanism in aerobic degradation pathways. nih.gov
Hydrolytic Defluorination: A water molecule directly attacks the carbon atom of the C-F bond, displacing the fluoride ion. This is often mediated by dehalogenase enzymes. mdpi.com
Reductive Defluorination: An electron is transferred to the molecule, leading to the cleavage of the C-F bond and release of a fluoride ion. This process is more common under anaerobic conditions. nih.gov
Despite the existence of these enzymatic capabilities, the biodegradation of fluorinated compounds faces significant challenges:
High C-F Bond Energy: The immense strength of the C-F bond makes it thermodynamically difficult to break, resulting in slow degradation rates. mdpi.com
Enzyme Specificity: The enzymes involved must be able to recognize and act upon the fluorinated substrate.
Fluoride Toxicity: The release of fluoride ions during defluorination can be toxic to the microorganisms, potentially inhibiting their metabolic activity and growth. nih.gov This requires the microbes to have effective fluoride export or detoxification systems. mdpi.com
Formation of Dead-End Products: Incomplete metabolism can sometimes lead to the accumulation of fluorinated intermediates that the microorganism cannot further degrade. researchgate.net
Photolytic Degradation Processes
Photolysis, or degradation by light, represents a significant abiotic pathway for the transformation of fluorinated aromatic compounds in the environment, particularly in sunlit surface waters. nih.gov Studies on fluorinated phenols, which are structurally similar to this compound, provide insight into these processes.
Research on the photolysis of various fluorophenols, including 3,5-difluorophenol (B1294556), has demonstrated that these compounds can be degraded under aqueous conditions. acs.orgnih.gov The primary photoproduct observed in the photolysis of fluorophenol model compounds is often the fluoride ion, indicating the successful cleavage of the C-F bond. nih.gov
The rate and outcome of photolytic degradation can be influenced by several environmental factors:
pH: The pH of the water can significantly affect photolysis rates. For example, the degradation rates of (trifluoromethyl)phenols were found to be much faster at pH 10 than at more neutral or acidic pH. acs.org
Presence of Other Substances: The presence of substances that can generate reactive species, such as hydroxyl radicals (•OH) or hydrated electrons (e-aq), can accelerate the degradation process. nih.gov
Wavelength of Light: The energy of the light, determined by its wavelength, is a critical factor in initiating the photochemical reaction. acs.org
The photolysis of fluorinated aromatics can lead to a variety of transformation products. While complete mineralization to fluoride, carbon dioxide, and water is possible, the process can also result in the formation of other fluorinated byproducts, which may themselves be persistent and of environmental concern. nih.gov The identification of these photoproducts is crucial for a complete understanding of the environmental fate of the parent compound. acs.org
Photoreactivity and Identification of Fluorinated Photoproducts
Direct photochemical degradation is a primary pathway for the transformation of many aromatic compounds in the aquatic environment. While specific studies on the photoreactivity of this compound are not extensively documented, research on analogous compounds, such as fluorinated phenols and catechols, allows for a scientifically grounded projection of its behavior upon exposure to sunlight.
The photoreactivity of fluorinated phenols has been shown to be pH-dependent, with degradation rates generally increasing with higher pH. The primary photodegradation process for simple fluorophenols involves the cleavage of the carbon-fluorine (C-F) bond, leading to the formation of fluoride ions. This defluorination is a critical step in the breakdown of these persistent compounds.
For this compound, the initial step in its photodegradation is likely the absorption of UV light, leading to an excited state. This can be followed by several reaction pathways. One probable pathway is the oxidation of the catechol moiety to form 3,5-difluoro-1,2-benzoquinone. This intermediate can then undergo further photochemical reactions, including hydroxylation and ring-opening.
Subsequent degradation of the aromatic ring can lead to the formation of a variety of smaller, aliphatic carboxylic acids. Given the presence of fluorine atoms, it is anticipated that both fluorinated and non-fluorinated carboxylic acids would be among the photoproducts. The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and fluoride ions.
Based on studies of similar compounds, the following table outlines the potential fluorinated photoproducts of this compound.
| Potential Photoproduct | Chemical Formula | Formation Pathway |
| 3,5-Difluoro-1,2-benzoquinone | C₆H₂F₂O₂ | Oxidation of the catechol |
| Fluorinated muconic acids | C₆H₄F₂O₄ | Aromatic ring opening |
| Fluorinated maleic acid | C₄H₃FO₄ | Further degradation of ring-opened products |
| Fluoride ion | F⁻ | Cleavage of the C-F bond |
It is important to note that the specific distribution and yield of these photoproducts would depend on various environmental factors such as pH, the presence of dissolved organic matter, and the intensity of solar radiation.
Environmental Implications of Photodegradation
Of greater concern is the potential formation of persistent fluorinated intermediates. Some fluorinated organic compounds are known for their resistance to further degradation and can persist in the environment for long periods. The "forever chemicals" nature of some per- and polyfluoroalkyl substances (PFAS) highlights the need to fully characterize the photodegradation products of any new fluorinated compound. nih.gov The stability of the C-F bond in some contexts means that complete mineralization may be a slow process, leading to the accumulation of fluorinated byproducts. nih.gov
Therefore, while photodegradation can be a significant removal mechanism for this compound in the environment, a thorough understanding of the identity, persistence, and potential toxicity of its photoproducts is crucial for a complete environmental risk assessment. The ultimate fate of the fluorine atoms, whether they are released as relatively benign fluoride ions or incorporated into other persistent organic pollutants, is a key determinant of the long-term environmental consequences.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The future synthesis of 3,5-Difluorobenzene-1,2-diol and its derivatives is likely to focus on the development of more efficient, selective, and environmentally benign methodologies. Current synthetic routes, while effective, may rely on harsh reagents or multi-step processes that can be both costly and generate significant waste. Future research will likely prioritize the exploration of late-stage fluorination techniques, allowing for the introduction of fluorine atoms at a later point in the synthetic sequence. This approach offers greater flexibility and efficiency in the creation of diverse molecular architectures.
Furthermore, there is a growing emphasis on "green" chemistry principles within the synthesis of organofluorine compounds. benthamscience.comdovepress.com This includes the use of safer solvents, milder reaction conditions, and the development of catalytic systems that can be recycled and reused. dntb.gov.ua For instance, advancements in copper-mediated fluorination of aryl iodides and the use of nucleophilic fluorinating agents like silver(I) fluoride (B91410) present promising avenues for greener and more cost-effective synthesis of fluorinated catechols. dovepress.comresearchgate.net The development of one-pot reactions and flow chemistry processes will also be instrumental in streamlining the synthesis of this compound, making it more amenable to large-scale production.
Exploration of Advanced Applications in Nanoscience and Optoelectronics
The unique electronic properties imparted by fluorine atoms make this compound an intriguing candidate for applications in nanoscience and optoelectronics. The high electronegativity of fluorine can significantly influence the electron density of the benzene (B151609) ring, which in turn affects the compound's interactions with other molecules and its behavior in electronic devices. nsf.govrsc.org
In the realm of nanoscience, this compound could serve as a versatile ligand for the surface modification of nanoparticles. ku.edu The catechol moiety is known to bind strongly to metal oxide surfaces, and the fluorine substituents could be used to tune the surface properties of nanoparticles, enhancing their stability, dispersibility, and functionality for applications in catalysis, sensing, and biomedical imaging. ku.edu The incorporation of fluorine can also enhance the lipophilicity of molecules, which could be advantageous for the development of fluorinated nanoparticles designed to cross biological barriers like the blood-brain barrier. nih.gov
In optoelectronics, fluorinated organic materials are increasingly being investigated for their potential in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, facilitating electron injection and improving the material's resistance to oxidative degradation. rsc.org Research into the photophysical properties of this compound and its polymeric derivatives could lead to the development of novel materials with tailored optical and electronic properties for next-generation electronic displays and sensors. nih.gov
Deeper Mechanistic Understanding of Reactivity and Biological Activity
A more profound understanding of the reactivity and biological activity of this compound is crucial for its rational application. The presence of two fluorine atoms on the benzene ring significantly alters its electronic and steric properties compared to unsubstituted catechol. These fluorine atoms are electron-withdrawing, which can influence the acidity of the hydroxyl groups and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack. libretexts.orglibretexts.org Future mechanistic studies, likely employing a combination of experimental and computational methods, will be essential to elucidate the precise effects of difluorination on the compound's reaction pathways. nih.govmdpi.com
From a biological perspective, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govacs.orgacs.org While the specific biological activities of this compound are not yet extensively documented, its structural similarity to other biologically active catechols suggests potential for investigation. nih.gov Future research should focus on screening this compound and its derivatives against a range of biological targets. A deeper mechanistic understanding of how the fluorine substituents interact with biological macromolecules will be key to designing novel therapeutic agents. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research and development. In the context of this compound, these computational approaches can significantly accelerate the discovery and optimization of new derivatives with desired properties.
By training machine learning models on existing datasets of fluorinated compounds, it is possible to predict the properties of novel, yet-to-be-synthesized molecules. arxiv.orgresearchgate.net This can include predictions of physicochemical properties, biological activity, and even synthetic accessibility. Such predictive modeling can help researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. acs.orgacs.org Generative AI models can also be employed to design entirely new molecular structures based on the this compound scaffold, exploring a vast chemical space to identify molecules with optimized characteristics for specific applications.
Sustainable and Green Chemistry Approaches for Fluorinated Compounds
The increasing focus on sustainability in the chemical industry will undoubtedly shape the future research and production of this compound and other fluorinated compounds. acs.org There are growing concerns about the environmental persistence of some polyfluorinated substances, leading to a push for the development of more sustainable alternatives and greener manufacturing processes. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 3,5-Difluorobenzene-1,2-diol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves fluorination and hydroxylation steps. A common approach is the direct hydroxylation of 1,2-difluorobenzene derivatives using oxidizing agents like H2O2/FeSO4 under acidic conditions. Alternatively, protecting group strategies (e.g., acetyl or silyl groups) can prevent over-oxidation of diol intermediates. Reaction temperature (50–80°C) and pH (3–5) critically affect regioselectivity and yield. For example, lower pH favors diol formation over side products like quinones .
| Synthetic Method | Key Conditions | Yield Range |
|---|---|---|
| Direct hydroxylation | H2O2/FeSO4>, 60°C, pH 4 | 45–60% |
| Protected intermediate route | Acetylation → Hydrolysis | 65–75% |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine positions (δ -110 to -125 ppm for meta-F). <sup>1</sup>H NMR resolves hydroxyl protons (broad peaks at δ 5–6 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- HPLC-MS : Validates purity (>95%) and detects trace oxidation byproducts (e.g., quinones) using C18 columns with acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability in experimental settings?
Methodological Answer: The compound is sensitive to light and oxidation. Recommended storage:
- Short-term : 4°C in amber vials under inert gas (N2 or Ar).
- Long-term : -20°C in anhydrous DMSO or ethanol, with desiccants to prevent hydrolysis. Stability decreases >30°C, with a half-life of <7 days at room temperature .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and reactive properties of this compound?
Methodological Answer: The electron-withdrawing fluorine atoms:
- Increase acidity of hydroxyl groups (pKa ~8.5 vs. ~9.8 for unsubstituted benzene-1,2-diol) due to inductive effects, enhancing deprotonation in basic media .
- Modulate redox behavior : Fluorine stabilizes semiquinone radicals, altering electrochemical oxidation potentials (E1/2 = +0.45 V vs. Ag/AgCl) . Computational DFT studies suggest fluorine’s para-directing effects dominate in electrophilic substitution reactions .
Q. What is the genotoxic risk of this compound in biological systems, and how does it compare to non-fluorinated analogs?
Methodological Answer: EFSA classifies benzene-1,2-diol derivatives as Muta 2 (suspected genotoxins) based on in vivo micronucleus assays . However, fluorination at 3,5-positions may reduce reactivity with DNA due to steric hindrance and electronic effects. Key findings:
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict:
- Transition states : Energy barriers for hydroxylation steps are 15–20 kJ/mol lower in fluorinated vs. chlorinated analogs .
- Solvent effects : Polar solvents (ε > 20) stabilize zwitterionic intermediates, improving yields by 10–15% .
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV (gas phase) |
| Mulliken charge on O atoms | -0.45 e |
Q. How do contradictory data on the compound’s redox behavior arise, and how can they be resolved?
Methodological Answer: Discrepancies in oxidation studies stem from:
- pH dependency : At pH <7, oxidation produces semiquinones; at pH >9, fully deprotonated dianions form stable fluorinated quinones .
- Analytical interference : Trace metal ions (Fe<sup>3+</sup>, Cu<sup>2+</sup>) in buffers accelerate oxidation, necessitating chelating agents (e.g., EDTA) in kinetic studies .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Methodological Answer: Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
